5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

Medicinal Chemistry Screening Library Oxazole Derivatives

This compound delivers a novel, patentable chemotype for hit discovery—an azepane ring, 5-(phenoxymethyl)furan-2-yl group, and carbonitrile at the 4-position of a 1,3-oxazole core. With no public pharmacological data, it is purpose-built for enriching proprietary screening libraries. The undocumented SAR means even close analogs cannot substitute without risking irreproducible results. Exact identity validation is mandatory for consistent screening campaigns.

Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
CAS No. 931704-16-4
Cat. No. B6523496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
CAS931704-16-4
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N
InChIInChI=1S/C21H21N3O3/c22-14-18-21(24-12-6-1-2-7-13-24)27-20(23-18)19-11-10-17(26-19)15-25-16-8-4-3-5-9-16/h3-5,8-11H,1-2,6-7,12-13,15H2
InChIKeyBAPGUQPOMMZMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 92 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile (CAS 931704-16-4): A Research Chemical Baseline


5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is a synthetic, small-molecule screening compound belonging to the oxazole-carbonitrile class. It is characterized by a 1,3-oxazole core substituted with an azepane ring, a furan moiety, and a phenoxymethyl group. The compound is commercially available from several screening-compound vendors as a research chemical, typically at a purity of 95% or higher. A patent reference (US10202379) lists a compound with a closely related structure as a reference example, suggesting the compound class has been explored for antiviral properties, but no specific biological data for this exact compound is available in primary research papers or authoritative public databases like ChEMBL or PubChem.

Procurement Risk: Why 'In-Class' Oxazole-Carbonitrile Analogs Cannot Substitute for 5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile


Within the oxazole-carbonitrile chemical class, even minor structural modifications can lead to profound changes in biological activity, target selectivity, and ADMET properties. The specific combination of an azepane ring, a 5-(phenoxymethyl)furan-2-yl group at the 2-position, and a carbonitrile at the 4-position on the 1,3-oxazole core is unique to this compound. Directly substituting this compound with a close analog—such as one with a piperidine ring instead of azepane, or a different substitution on the furan ring—without confirmatory head-to-head data creates a significant risk of experimental irreproducibility and invalid conclusions. The absence of public quantitative data for this compound only amplifies this risk, as the structure-activity relationship (SAR) for this specific scaffold is not documented. Therefore, procurement must be exact and based on the validated identity of the compound to ensure consistency in proprietary screening campaigns.

Quantitative Differentiation Evidence for 5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile


Quantitative Differentiation Evidence is Currently Unavailable

A comprehensive search of primary research papers, patents, and authoritative public databases (including PubChem, ChEMBL, and BindingDB) has yielded no quantitative, comparator-based biological activity data for this specific compound. While vendors describe it as having potential 'anticancer activity', no specific IC50, EC50, Ki, or other values against a named target or cell line were found in the public domain. The lack of publicly reported data prevents any meaningful head-to-head comparison with other in-class compounds at this time. This evidence gap is explicitly declared per the requirements of this analysis. [1]

Medicinal Chemistry Screening Library Oxazole Derivatives

Potential Application Scenarios for 5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile Based on Available Evidence


Proprietary High-Throughput Screening (HTS) Library Enrichment

Given the absence of public pharmacological data, this compound is best suited for proprietary or contract research organizations (CROs) seeking to enrich their screening libraries with novel, patentable chemotypes. Its complex structure with multiple heterocyclic rings offers a unique 3D pharmacophore for de novo hit discovery against underexplored targets.

Structure-Activity Relationship (SAR) Probe Synthesis

Medicinal chemistry groups can use this compound as a starting point for a SAR exploration campaign. The commercially available scaffold allows for systematic modification of the azepane, furan, and phenoxy moieties to generate a focused library aimed at achieving a specific activity profile, where the initial hit is identified internally.

Negative Control for Closely Related Active Analogs

If a structurally similar analog from the same chemical space (e.g., 5-(azepan-1-yl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile or others found with a patent reference) demonstrates activity, this compound could be procured in parallel to serve as a negative control, provided the functional groups critical for activity are known to be absent or different in this molecule.

Computational Chemistry and Docking Studies

The compound's defined SMILES string (C1CCCN(CC1)c1c(C#N)nc(c2ccc(COc3ccccc3)o2)o1) makes it a useful entity for computational chemists. It can be used as a ligand in virtual screening, molecular dynamics simulations, or pharmacophore modeling, particularly to explore the binding potential of its unique azepane-furan-oxazole scaffold.

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